molecular formula C6H6BFO2 B13407447 3-Fluorophenylboronic Acid-d4

3-Fluorophenylboronic Acid-d4

Cat. No.: B13407447
M. Wt: 143.95 g/mol
InChI Key: KNXQDJCZSVHEIW-RHQRLBAQSA-N
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Description

Contextual Significance of Boronic Acids in Organic Synthesis and Mechanistic Inquiry

Boronic acids, characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂), are versatile and indispensable tools in organic synthesis. wikipedia.org Their stability, low toxicity, and compatibility with a wide array of functional groups make them highly attractive for constructing complex molecular architectures. nih.govresearchgate.net Perhaps the most celebrated application of boronic acids is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. nih.govresearchgate.net

Beyond their role as synthetic building blocks, boronic acids are crucial for mechanistic investigations. They serve as key intermediates in a multitude of transformations, including Chan-Lam amination and various addition reactions. wikipedia.orgresearchgate.net The ability of boronic acids to act as Lewis acids and form reversible complexes with diols and other functional groups further expands their utility in catalysis and molecular recognition. wikipedia.orgcymitquimica.com

Fundamental Role of Deuterium (B1214612) Labeling in Elucidating Reaction Pathways and Designing Novel Syntheses

Deuterium (D), a stable, non-radioactive isotope of hydrogen, serves as a powerful probe in chemical and biological research. clearsynth.com The replacement of a hydrogen atom with a deuterium atom, a process known as deuterium labeling, introduces a subtle yet significant change in mass. This mass difference leads to a lower vibrational frequency of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond, resulting in a higher bond dissociation energy for the C-D bond. acs.org This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic chemistry. acs.orgsymeres.com By strategically placing deuterium labels within a molecule, chemists can track the fate of specific atoms during a reaction, providing invaluable insights into reaction kinetics and pathways. clearsynth.comsymeres.com

Furthermore, deuterium labeling has found significant applications in drug discovery and development. The enhanced metabolic stability of deuterated compounds can lead to improved pharmacokinetic profiles, such as reduced clearance rates and extended half-lives. acs.orgsymeres.com In synthetic chemistry, the KIE can be exploited to alter reaction selectivity and suppress undesired side reactions. princeton.edu Deuterated compounds are also essential as internal standards in quantitative mass spectrometry and for simplifying spectra in nuclear magnetic resonance (NMR) spectroscopy. acs.orgcarlroth.com

Unique Contribution of 3-Fluorophenylboronic Acid-d4 to Isotopic Research and Synthetic Methodologies

This compound is a specialized deuterated reagent that combines the advantageous properties of both a fluorinated phenylboronic acid and a deuterated aromatic ring. The fluorine atom at the meta-position influences the electronic properties of the molecule, which can enhance its reactivity and selectivity in various chemical transformations, particularly in Suzuki-Miyaura cross-coupling reactions. cymitquimica.comchemimpex.com The presence of four deuterium atoms on the phenyl ring provides a strong signal for isotopic tracing studies and allows for the investigation of reaction mechanisms involving this specific moiety.

This unique combination of features makes this compound a valuable tool for a range of applications. In medicinal chemistry, it can be used in the synthesis of complex, fluorinated, and isotopically labeled drug candidates, aiding in the study of their metabolic pathways. chemimpex.com In materials science, it can be incorporated into polymers and other materials to probe their structure and dynamics. clearsynthdeutero.com The distinct spectroscopic signature of the deuterated and fluorinated phenyl ring also makes it a useful standard and reagent in advanced analytical techniques.

Interactive Data Table: Properties of this compound

PropertyValue
Chemical Formula C₆HD₄BFO₂
Molecular Weight 143.95 g/mol
CAS Number 133553347
Appearance White to off-white solid
Purity Typically ≥98%
Solubility Soluble in organic solvents such as methanol (B129727) and DMSO

Detailed Research Findings

Recent studies have highlighted the utility of fluorinated phenylboronic acids in the synthesis of novel liquid crystalline compounds and potent leukotriene B4 receptor agonists through palladium-catalyzed cross-coupling reactions. sigmaaldrich.com The introduction of fluorine can significantly impact the biological activity of molecules. For instance, in the development of the cholesterol absorption inhibitor ezetimibe, a fluorine atom prevented oxidative degradation of the aromatic ring. escholarship.org Similarly, the incorporation of fluorine in the anti-nausea drug Emend led to a two-fold increase in potency. escholarship.org

The synthesis of deuterated boronic acids is often achieved through methods like the reaction of an arylmagnesium bromide with a borate (B1201080) ester or through lithium-halogen exchange followed by borylation. nih.gov Infrared spectroscopy has been a valuable tool for characterizing both normal and deuterated phenylboronic acids, with distinct shifts observed for B-O-H deformation vibrations upon deuteration. cdnsciencepub.comresearchgate.net

Properties

Molecular Formula

C6H6BFO2

Molecular Weight

143.95 g/mol

IUPAC Name

(2,3,4,6-tetradeuterio-5-fluorophenyl)boronic acid

InChI

InChI=1S/C6H6BFO2/c8-6-3-1-2-5(4-6)7(9)10/h1-4,9-10H/i1D,2D,3D,4D

InChI Key

KNXQDJCZSVHEIW-RHQRLBAQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])F)[2H])B(O)O)[2H]

Canonical SMILES

B(C1=CC(=CC=C1)F)(O)O

Origin of Product

United States

Mechanistic Investigations Employing 3 Fluorophenylboronic Acid D4 As an Isotopic Probe

Theoretical Foundations of Kinetic Isotope Effects (KIE) in Organic Reactions

The kinetic isotope effect is defined as the ratio of the rate constant of a reaction with a lighter isotope (kL) to that with a heavier isotope (kH). princeton.edu It is a powerful tool for determining reaction mechanisms, particularly the nature of the rate-determining step and transition states. princeton.edu

A primary kinetic isotope effect is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step of a reaction. princeton.edu For C-H/C-D bonds, this effect is typically significant, with kH/kD values often ranging from 2 to 8. princeton.edu This is because the C-H bond is weaker and vibrates at a higher frequency than the C-D bond, resulting in a higher zero-point energy (ZPE). princeton.edu Consequently, less energy is required to break the C-H bond compared to the C-D bond, leading to a faster reaction rate for the non-deuterated compound. princeton.edu The magnitude of the primary KIE can provide information about the transition state structure. A maximal KIE suggests a symmetric transition state where the hydrogen is halfway between the donor and acceptor atoms. In contrast, smaller values may indicate an early or late transition state. princeton.edu

Secondary kinetic isotope effects arise when the isotopic substitution is at a position not directly involved in bond breaking or formation in the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs, with kH/kD values typically ranging from 0.7 to 1.5. princeton.edu They are classified based on the position of the isotope relative to the reaction center. α-secondary KIEs occur when the isotope is on the atom undergoing a change in hybridization. For example, a change from sp3 to sp2 hybridization during a reaction will result in a normal secondary KIE (kH/kD > 1), while a change from sp2 to sp3 will lead to an inverse secondary KIE (kH/kD < 1). princeton.edu β-secondary KIEs, where the isotope is on an adjacent atom, are often attributed to hyperconjugation effects. princeton.edu

The origin of the kinetic isotope effect lies in the differences in zero-point vibrational energies between isotopologues. princeton.edu The vibrational frequency of a bond is dependent on the reduced mass of the atoms involved. Since deuterium (B1214612) is heavier than hydrogen, the C-D bond has a lower vibrational frequency and consequently a lower zero-point energy than the C-H bond. princeton.edu This difference in ZPE between the ground state and the transition state is the primary determinant of the kinetic isotope effect. In the transition state for a C-H bond cleavage, the vibrational mode corresponding to the bond stretch is converted into a translational motion along the reaction coordinate, and its contribution to the ZPE difference is lost. princeton.edu This results in a larger activation energy for the C-D bond cleavage compared to the C-H bond cleavage, thus a slower reaction rate. princeton.edu

Deuterium Labeling Studies for Reaction Pathway Elucidation

Deuterium labeling is a powerful technique for tracing the fate of hydrogen atoms throughout a reaction and for distinguishing between different possible mechanistic pathways. libretexts.org

Protodeboronation, the cleavage of a carbon-boron bond to form a carbon-hydrogen bond, is a common reaction of arylboronic acids. ed.ac.ukacs.orgpublish.csiro.aupublish.csiro.auacs.org Studying the deuterodeboronation of a deuterated arylboronic acid like 3-Fluorophenylboronic Acid-d4 can provide valuable mechanistic information. For instance, the source of the hydrogen atom in the product can be determined by running the reaction in a protic solvent. If the product incorporates deuterium, it suggests an intramolecular deuterium transfer or that the deuterium source is another molecule of the deuterated boronic acid. Conversely, if the product contains hydrogen, it indicates that the solvent is the proton source. ed.ac.ukacs.org

Kinetic isotope effect studies on deuterodeboronation can help to identify the rate-determining step. A significant primary KIE would suggest that the C-B bond cleavage is part of the rate-determining step. nih.gov

Table 1: Hypothetical Kinetic Isotope Effects in the Deuterodeboronation of this compound

Reaction ConditionkH/kDImplied Mechanistic Feature
Acid-catalyzed2.5C-D bond formation is part of the rate-determining step.
Base-catalyzed1.2C-D bond formation is likely not in the rate-determining step.
Metal-catalyzed4.8Significant C-D bond formation character in the transition state.

This table presents hypothetical data for illustrative purposes.

In transition metal-catalyzed reactions, C-H activation is a key step. semanticscholar.orgmanchester.ac.ukprinceton.edunih.gov Using a deuterated substrate like this compound can help to determine if C-H/C-D bond activation is the rate-determining step. For example, in a Suzuki-Miyaura cross-coupling reaction, if the oxidative addition of the aryl halide is rate-determining, no significant KIE would be expected from deuterating the arylboronic acid. libretexts.orgnih.govwikipedia.org However, if a step involving C-H/C-D activation on the aromatic ring of the boronic acid were rate-limiting, a primary KIE would be observed. semanticscholar.org

Competition experiments between 3-Fluorophenylboronic Acid and its deuterated analogue, this compound, can also provide valuable information. The ratio of the deuterated to non-deuterated product can give a direct measure of the intermolecular KIE. snnu.edu.cn

Table 2: Illustrative Research Findings from a Hypothetical Study on a Palladium-Catalyzed C-H Functionalization

ExperimentObservationMechanistic Conclusion
Parallel reactions with 3-Fluorophenylboronic Acid and this compoundThe reaction with the deuterated substrate is 5 times slower (kH/kD = 5.0).C-H bond activation is the rate-determining step of the reaction.
Intermolecular competition experimentProduct ratio of non-deuterated to deuterated is 4.8:1.Confirms a significant primary kinetic isotope effect and the rate-determining nature of C-H activation.
Reaction of this compound in a non-deuterated solventNo deuterium loss from the aromatic ring of the starting material is observed.The C-H activation step is irreversible.

This table presents hypothetical data for illustrative purposes.

Determination of Rate-Determining Steps and Transition State Structures

The substitution of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the kinetic isotope effect (KIE). The magnitude of the KIE can provide crucial information about the rate-determining step (RDS) of a reaction and the nature of the transition state. A primary KIE (typically kH/kD > 2) is observed when a C-H bond to the isotopic label is broken or formed in the RDS. A secondary KIE (typically kH/kD is closer to 1) arises when the hybridization of the carbon atom attached to the deuterium label changes during the RDS.

In reactions involving this compound, the presence or absence of a significant KIE can help to identify the slowest step in the reaction sequence. For instance, in a Suzuki-Miyaura cross-coupling reaction, if the transmetalation step, involving the transfer of the aryl group from boron to the metal catalyst, is the rate-determining step, a secondary KIE may be observed due to the change in hybridization at the carbon atom bonded to boron.

Table 1: Hypothetical Kinetic Isotope Effect Data for a Reaction Involving 3-Fluorophenylboronic Acid
ReactantRate Constant (k) at 298 K (s⁻¹)Kinetic Isotope Effect (kH/kD)Postulated Rate-Determining Step
3-Fluorophenylboronic AcidkH = 1.5 x 10⁻⁴1.05Oxidative Addition
This compoundkD = 1.43 x 10⁻⁴
Aryl Halide Substrate 1kH = 2.8 x 10⁻³1.20Transmetalation
Aryl Halide Substrate 1 with this compoundkD = 2.33 x 10⁻³

The structure of the transition state can be further elucidated by comparing experimentally measured KIEs with values calculated for different theoretical transition state models using computational methods like Density Functional Theory (DFT). nih.gov A close agreement between the experimental and calculated KIEs provides strong evidence for a particular transition state geometry.

Isotope Crossover Experiments for Distinguishing Intra- and Intermolecular Mechanisms

Isotope crossover experiments are a classic technique to differentiate between intramolecular (occurring within a single molecule) and intermolecular (occurring between different molecules) reaction pathways. In the context of reactions involving this compound, such an experiment would typically involve running a reaction with an equimolar mixture of the deuterated compound and its non-deuterated (protio) analogue, 3-Fluorophenylboronic Acid.

The product distribution is then analyzed to determine if there has been any "crossover" of the isotopic labels.

Intramolecular Mechanism: If the reaction proceeds through a strictly intramolecular mechanism, the products will retain their original isotopic integrity. This means that the product derived from this compound will be fully deuterated, and the product from the protio reactant will contain no deuterium.

Intermolecular Mechanism: Conversely, if the mechanism is intermolecular, there will be an exchange of fragments between molecules before or during the product-forming step. This will result in a "scrambling" of the isotopic labels, leading to products with mixed isotopic compositions (e.g., partially deuterated products).

For example, in a reaction where an aryl group is transferred, if an intermolecular exchange of boronic acid moieties occurs, one would expect to see products containing both deuterated and non-deuterated aryl groups originating from different starting molecules.

A deuterium-labeling study employing deuterated phenylboronic acid, PhB(OD)2, was conducted to trace the origin of a proton in a specific reaction, which provided evidence against a cyclic intermediate and supported a particular reaction pathway. nih.gov This highlights the utility of isotopic labeling in distinguishing between mechanistic possibilities.

Table 2: Expected Product Distribution in an Isotope Crossover Experiment
Reaction MechanismReactantsExpected Products
Intramolecular3-Fluorophenylboronic Acid + this compoundProduct-H + Product-d4
Intermolecular3-Fluorophenylboronic Acid + this compoundProduct-H + Product-d1 + Product-d2 + Product-d3 + Product-d4

Note: The product distribution in Table 2 represents a simplified model. The actual distribution in an intermolecular process would depend on the specific mechanism and the kinetics of the exchange processes.

By carefully analyzing the isotopic composition of the products using techniques such as mass spectrometry or NMR spectroscopy, researchers can definitively distinguish between these mechanistic alternatives.

Applications of 3 Fluorophenylboronic Acid D4 in Advanced Organic Synthesis

3-Fluorophenylboronic Acid-d4 as a Deuterium-Labeled Building Block for Complex Molecules

This compound is a specialized isotopic labeling reagent used in organic synthesis. The presence of four deuterium (B1214612) atoms on the aromatic ring provides a stable isotopic signature, making it a valuable tool for tracking metabolic pathways, quantifying metabolites via mass spectrometry, and studying reaction mechanisms without significantly altering the chemical reactivity of the parent molecule.

The primary application of this compound is its use as a building block to introduce a deuterium-labeled 3-fluorophenyl moiety into more complex molecular structures. This is most commonly achieved through palladium-catalyzed cross-coupling reactions. researchgate.net These reactions are fundamental in organic synthesis for their ability to form carbon-carbon bonds with high efficiency and selectivity. nbinno.com The boronic acid functional group makes the compound a versatile partner in various coupling reactions, allowing for the precise and stable incorporation of the deuterated and fluorinated aromatic ring into a wide array of organic scaffolds. The general reactivity of arylboronic acids in these transformations allows for the straightforward integration of the isotopically labeled fragment.

Table 1: Representative Cross-Coupling Reactions for Incorporation of the 3-Fluorophenyl-d4 Moiety

Coupling Reaction Coupling Partner (R-X) Catalyst System (Typical) Resulting Structure
Suzuki-Miyaura Aryl/Vinyl Halide or Triflate Pd(PPh₃)₄, Base (e.g., K₂CO₃) R-(C₆D₄)-3-F
Heck Alkene Pd(OAc)₂, Ligand, Base (C₆D₄)-3-F substituted alkene

Late-stage functionalization is a critical strategy in drug discovery, enabling the modification of complex, biologically active compounds at a late point in their synthesis to fine-tune their properties. nih.gov Introducing deuterium into a drug candidate can significantly alter its metabolic profile, often leading to improved pharmacokinetic properties such as a longer half-life due to the kinetic isotope effect. This effect slows down metabolic processes that involve the cleavage of carbon-deuterium bonds.

This compound serves as an ideal precursor for the late-stage introduction of a deuterated fragment into pharmaceuticals and other bioactive molecules. researchgate.net By employing cross-coupling strategies, medicinal chemists can replace a halide or triflate group on a complex lead compound with the 3-fluorophenyl-d4 moiety. This allows for the rapid generation of deuterated analogues for metabolic studies without needing to redesign the entire synthetic route from scratch. nih.gov

Role in Transition-Metal Catalyzed Transformations

The utility of this compound is intrinsically linked to its reactivity in transition-metal catalyzed reactions. Palladium- and rhodium-based catalytic systems are particularly effective in activating the carbon-boron bond, facilitating its participation in a variety of bond-forming transformations.

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for constructing biaryl structures. nbinno.comlibretexts.org The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organohalide or triflate. libretexts.org The catalytic cycle typically involves three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. libretexts.org

When this compound is used as the boronic acid partner, the reaction proceeds with high efficiency to transfer the deuterated aromatic ring to the coupling partner. This method is highly valued for its tolerance of a wide range of functional groups, allowing for its application in the synthesis of complex, functionalized, and isotopically labeled molecules. mit.edursc.org The presence of the fluorine atom and deuterium atoms generally does not impede the reaction, and in some cases, electron-withdrawing groups like fluorine can enhance the rate of transmetalation. mit.eduugr.es

Table 2: Examples of Suzuki-Miyaura Reactions with this compound

Aryl Halide Partner Catalyst/Base System Expected Deuterated Product
4-Bromoanisole Pd(PPh₃)₄ / K₂CO₃ 4-Methoxy-3'-fluoro-biphenyl-d4
2-Chloropyridine Pd₂(dba)₃, SPhos / K₃PO₄ 2-(3-Fluorophenyl-d4)pyridine

While palladium is the most common catalyst for reactions involving boronic acids, rhodium-based catalysts also enable efficient cross-coupling and arylation reactions. nih.gov Rhodium catalysts can be used in Suzuki-Miyaura type couplings and are also effective in directing C-H activation and arylation processes where an arylboron reagent serves as the aryl source.

In this context, this compound can be used as the nucleophilic partner in rhodium-catalyzed reactions to arylate various substrates. For instance, it can couple with aryl halides or participate in the direct arylation of heterocycles, providing a pathway to deuterated biaryl and heteroaryl compounds under reaction conditions that may be complementary to those used in palladium catalysis. nih.gov

The versatility of arylboronic acids in palladium-catalyzed reactions extends beyond standard cross-coupling. They are competent substrates in a range of other transformations, including difluoromethylation and fluorination reactions. nih.govnih.govescholarship.org For example, palladium-catalyzed methods have been developed for the difluoromethylation of aryl boronic acids to install the important -CF₂H group. nih.govdntb.gov.ua While these reactions modify the boronic acid moiety itself, the deuterated ring of this compound would remain intact, yielding a deuterated product such as 1-(deuterio-difluoromethyl)-3-fluorobenzene-d4 if D₂O is used as the deuterium source for the CF₂D group. nih.gov

More broadly, the carbon-boron bond of this compound can participate in various palladium-catalyzed processes, underscoring its role as a versatile deuterated building block in modern synthetic chemistry. nih.govscispace.com

Deuterium as a Traceless Directing Group or Blocking Group in Aromatic Functionalization

The use of deuterium as a traceless directing group or a blocking group in the context of this compound represents a nuanced strategy in advanced organic synthesis. This approach leverages the subtle, yet significant, differences in bond strength and reactivity between carbon-hydrogen (C-H) and carbon-deuterium (C-D) bonds. While extensive research exists on deuterium's role in kinetic isotope effects and as a metabolic stabilizer, its application as a removable control element in the regioselective functionalization of aromatic rings, specifically concerning this compound, is a more specialized area of investigation.

The core principle behind using deuterium as a directing or blocking group lies in the kinetic isotope effect (KIE), where the greater strength of the C-D bond compared to the C-H bond can influence the rate of bond cleavage in a chemical reaction. In the context of aromatic functionalization, this can be exploited to guide a reaction to a specific, non-deuterated position or to prevent a reaction from occurring at a deuterated site.

Deuterium as a Traceless Directing Group:

While the concept of a "traceless directing group" is well-established in organic synthesis, the application of deuterium in this specific role for compounds like this compound is an emerging area. A traceless directing group is an auxiliary that facilitates a reaction at a specific position and can subsequently be removed without leaving any residual functionality. In theory, deuterium atoms on the aromatic ring of this compound could serve this purpose. For instance, in a reaction where C-H activation is the rate-determining step, a catalyst might preferentially react with a C-H bond over a C-D bond. This preference would direct functionalization to the hydrogenated positions. Subsequent removal of the deuterium atoms would regenerate the C-H bonds, leaving the molecule functionalized at a position that might have been less accessible otherwise.

Deuterium as a Blocking Group:

More commonly, deuterium is employed as a blocking group to prevent reaction at a specific site. By selectively replacing hydrogen with deuterium at certain positions on the aromatic ring of this compound, those positions can be rendered less reactive towards C-H activation or electrophilic substitution. This allows for the functionalization of other, non-deuterated positions with high regioselectivity. After the desired reaction has been carried out, the deuterium "blocking group" can often remain in the final molecule or be removed if necessary, depending on the synthetic goal.

Research Findings and Data:

Specific, detailed research findings and comprehensive data tables focusing exclusively on the use of this compound as a traceless directing or blocking group are limited in publicly accessible literature. However, the principles can be illustrated through generalized examples of deuterium's influence on the regioselectivity of aromatic functionalization.

Reaction Type Role of Deuterium Theoretical Outcome with this compound Controlling Factor
Palladium-Catalyzed C-H ArylationBlocking GroupArylation occurs at a non-deuterated position, for example, ortho to the boronic acid if the meta positions are deuterated.Kinetic Isotope Effect (kH/kD > 1)
Iridium-Catalyzed BorylationBlocking GroupBorylation is directed away from the deuterated positions of the fluorophenyl ring.Steric and Electronic Effects influenced by KIE
Electrophilic Aromatic SubstitutionBlocking GroupElectrophiles preferentially substitute at positions with C-H bonds over C-D bonds.Slower rate of C-D bond cleavage in the rate-determining step.

It is important to note that the effectiveness of deuterium as a directing or blocking group is highly dependent on the specific reaction conditions, including the catalyst, solvent, and temperature. The magnitude of the kinetic isotope effect can vary, and in some cases, it may not be large enough to provide complete selectivity.

Further research is needed to fully explore and quantify the utility of this compound in this capacity and to develop robust synthetic protocols that leverage the unique properties of its deuterated aromatic ring.

Computational Chemistry Approaches to 3 Fluorophenylboronic Acid D4 Systems

Quantum Mechanical Calculations for Isotopic Effect Prediction (e.g., Density Functional Theory)

Quantum mechanical calculations are essential for predicting the impact of isotopic substitution on molecular properties. Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgaps.org It is particularly valuable for studying boronic acids and their derivatives. nih.govrsc.org For 3-Fluorophenylboronic Acid-d4, DFT calculations can elucidate the changes in electronic and structural properties that arise from the replacement of four hydrogen atoms with deuterium (B1214612) on the phenyl ring.

The primary influence of deuteration is on the vibrational modes of the molecule due to the increased mass of deuterium compared to protium. youtube.com While the electronic potential energy surface remains unchanged under the Born-Oppenheimer approximation, the nuclear quantum effects, particularly vibrational frequencies and zero-point energies, are altered. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are employed to calculate the harmonic vibrational frequencies for both the deuterated and non-deuterated isotopologues. nih.gov The differences in these calculated frequencies form the basis for predicting kinetic isotope effects (KIEs), which are crucial for understanding reaction mechanisms.

The isotopic effect can be quantified by comparing calculated properties of this compound with its non-deuterated counterpart. Key parameters influenced by deuteration that can be predicted using DFT include changes in bond lengths, bond angles, and, most significantly, vibrational frequencies.

Table 1: Predicted Isotopic Effects on Selected Properties of this compound using DFT

Property3-Fluorophenylboronic AcidThis compoundPredicted Isotopic Effect (d4 vs. H4)
C-H/C-D Stretching Frequencies~3000-3100 cm-1~2200-2300 cm-1Frequency decrease due to heavier mass of D
Zero-Point Vibrational Energy (ZPVE)HigherLowerLower ZPVE for the deuterated species
Kinetic Isotope Effect (kH/kD)Dependent on the specific reaction mechanismTypically > 1 for reactions involving C-H bond cleavage

Modeling of Reaction Thermodynamics and Kinetics for Deuterated Species

Computational modeling is a powerful tool for understanding the thermodynamics and kinetics of reactions involving deuterated species like this compound. By calculating the potential energy surface for a reaction, key parameters such as activation energies and reaction enthalpies can be determined. rsc.org For reactions involving boronic acids, such as the Suzuki-Miyaura cross-coupling, these calculations provide insight into the reaction's feasibility and rate. cymitquimica.com

The introduction of deuterium can significantly affect reaction kinetics, a phenomenon known as the kinetic isotope effect (KIE). youtube.com Modeling this effect requires accurate calculation of the vibrational frequencies of the reactants and the transition state. A primary KIE is observed when a bond to the isotope is broken in the rate-determining step. For this compound, if a C-D bond is cleaved during the rate-limiting step of a reaction, a primary KIE would be expected. The magnitude of this effect can be predicted by calculating the difference in zero-point vibrational energies (ZPVEs) between the C-H and C-D bonds in the ground state and the transition state.

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy can also be calculated for reactions involving deuterated species. researchgate.net While the electronic contribution to these properties is largely unaffected by isotopic substitution, the vibrational contributions, which depend on the vibrational partition function, will differ. These differences, although often small, can influence chemical equilibria.

Table 2: Hypothetical Thermodynamic and Kinetic Data for a Reaction Involving Phenylboronic Acids

ParameterReactant: 3-Fluorophenylboronic AcidReactant: this compoundComment
Activation Energy (Ea)Ea(H)Ea(D)Ea(D) is often slightly higher than Ea(H) if C-H/C-D bond is involved in the transition state.
Reaction Enthalpy (ΔH)ΔH(H)ΔH(D)Differences arise from ZPVE changes between reactants and products.
Pre-exponential Factor (A)A(H)A(D)Can be influenced by changes in vibrational frequencies (secondary KIE).

Prediction of Molecular Vibrational Frequencies and Zero-Point Energies

One of the most direct consequences of isotopic substitution is the alteration of molecular vibrational frequencies. youtube.com Computational methods, particularly DFT, can predict these frequencies with a reasonable degree of accuracy. researchgate.netnih.gov For this compound, the substitution of hydrogen with heavier deuterium atoms on the phenyl ring leads to a decrease in the vibrational frequencies of the modes involving the movement of these atoms, most notably the C-D stretching and bending modes. researchgate.net

The relationship between frequency (ν), the force constant of the bond (k), and the reduced mass (μ) of the atoms involved is described by Hooke's Law for a harmonic oscillator: ν ∝ √(k/μ). Since the force constant is determined by the electronic structure, it is assumed to be the same for C-H and C-D bonds. The reduced mass of the C-D system is greater than that of the C-H system, resulting in a lower vibrational frequency for the C-D bond. youtube.com

Table 3: Calculated Vibrational Frequencies and Zero-Point Energy Comparison

Vibrational ModeApprox. Frequency (3-Fluorophenylboronic Acid)Approx. Predicted Frequency (this compound)Frequency Ratio (νD/νH)
Aromatic C-H Stretch~3050 cm-1--
Aromatic C-D Stretch-~2250 cm-1~0.74
Aromatic C-H In-Plane Bend~1150 cm-1--
Aromatic C-D In-Plane Bend-~850 cm-1~0.74
Total Zero-Point Energy (ZPE) ZPE(H) ZPE(D) ZPE(D) < ZPE(H)

Simulation of Reaction Mechanisms Involving Deuterated Boronic Acids and Their Derivatives

Computational simulations are invaluable for elucidating complex reaction mechanisms. For reactions involving this compound, these simulations can map out the entire reaction pathway, identifying intermediates, transition states, and the corresponding energy barriers. rsc.org This is particularly useful for reactions where experimental detection of transient species is challenging.

The use of deuterated reactants like this compound in simulations can serve as a powerful tool for mechanistic diagnosis. By calculating the KIE for different proposed mechanisms, a direct comparison with experimental KIE values can be made. youtube.com Agreement between the calculated and experimental KIE can provide strong evidence in favor of a particular mechanistic pathway. For instance, in a Suzuki-Miyaura coupling, if a mechanism involves the rate-determining cleavage of a C-H bond on the phenyl ring (which is unlikely in the standard catalytic cycle but could occur in side reactions like protodeboronation), simulations using this compound would predict a significant primary KIE. cymitquimica.comacs.org Conversely, the absence of a significant KIE would suggest that C-D bond breaking is not involved in the rate-limiting step.

Simulations can also explore secondary isotope effects, which are more subtle and arise from changes in vibrational frequencies at positions not directly involved in bond breaking. These effects can provide further detailed information about the structure of the transition state.

Table 4: Application of Simulation in Mechanistic Studies of Boronic Acid Reactions

Reaction TypeMechanistic QuestionRole of Simulating this compound
Suzuki-Miyaura CouplingIs oxidative addition or transmetalation the rate-determining step?Predicting secondary KIEs to probe the transition state structure.
ProtodeboronationWhat is the mechanism of C-B bond cleavage?Calculating the primary KIE for proposed C-H/C-D bond forming steps.
Oxidation of Boronic AcidDoes the reaction proceed via a radical or ionic pathway?Modeling different pathways and comparing predicted outcomes with experimental observations.

Future Directions and Emerging Research Opportunities for 3 Fluorophenylboronic Acid D4

Development of Innovative Deuteration Methodologies for Boronic Acids

The synthesis of specifically deuterated compounds like 3-Fluorophenylboronic acid-d4 requires precise and efficient methods for deuterium (B1214612) incorporation. Traditional approaches often suffer from harsh conditions or incomplete deuterium incorporation nih.gov. Current research focuses on developing milder and more selective deuteration protocols for arylboronic acids using readily available deuterium sources like D₂O.

Recent advancements include:

Iridium-Catalyzed Deborylation: This method utilizes an iridium catalyst to selectively deuterate aromatic and heteroaromatic substrates. nih.govresearchgate.net The process can be combined with C-H borylation to produce uniquely labeled compounds. nih.govresearchgate.net For instance, an aryl boronic ester can be treated with [Ir(OMe)(cod)]₂ and D₂O to achieve high levels of deuterium incorporation under relatively mild conditions. nih.gov

Synergistic Catalysis: A mild method for the deborylation-deuteration of arylboronic acids employs the synergistic combination of a thiol, a Lewis base, and photoredox catalysis with D₂O as the deuterium source. nih.govacs.orgacs.org This approach demonstrates broad substrate scope and excellent functional group tolerance, making it suitable for late-stage deuteration of complex molecules. nih.govacs.orgacs.org

These innovative methods provide efficient pathways to synthesize this compound and other deuterated analogues, which are crucial for their application in mechanistic studies and as tracers.

Deuteration Method Catalyst/Reagents Deuterium Source Key Advantages
Iridium-Catalyzed Deborylation[Ir(OMe)(cod)]₂D₂OHigh selectivity, applicable to various aryl boronic esters. nih.gov
Synergistic Photoredox CatalysisThiol, Lewis Base, PhotocatalystD₂OMild conditions, excellent deuterium incorporation, broad functional group tolerance. nih.govacs.orgacs.org

Exploration of Novel Catalytic Systems for Reactions with Deuterated Boron Compounds

The utility of this compound lies in its application in cross-coupling reactions, most notably the Suzuki-Miyaura reaction, to introduce a deuterated fluorophenyl moiety into a target molecule. Research is ongoing to develop more efficient and versatile catalytic systems that can accommodate deuterated substrates without compromising reactivity or selectivity.

Key areas of exploration include:

Palladium-Based Catalysts: Palladium complexes remain the cornerstone of Suzuki-Miyaura coupling. rsc.org Research is focused on designing ligands that enhance the stability and activity of the Pd(0) active species, which is crucial for efficient catalytic cycles. rsc.org Computational studies help in understanding the roles of ligands and bases in the fundamental steps of oxidative addition, transmetalation, and reductive elimination. acs.orgsemanticscholar.orgacs.org

Nickel-Based Catalysts: Nickel catalysis is emerging as a cost-effective and powerful alternative to palladium. nih.gov Ni-catalyzed cross-couplings have shown promise for reactions involving a wide variety of functional groups and heterocyclic compounds. nih.gov A postulated mechanism involves a Ni(I) intermediate that undergoes transmetalation with the arylboronic acid. nih.gov

Base-Free Coupling Conditions: A significant challenge with some boronic acids is their sensitivity to bases, which can lead to competitive protodeboronation. acs.org The development of "cationic" Suzuki-Miyaura coupling methods that proceed without a base is a major breakthrough. These systems, often using palladium catalysts with specific phosphine ligands, are particularly useful for base-sensitive substrates. acs.org

The development of these novel catalytic systems will expand the scope of reactions where this compound can be effectively utilized.

Integration of Advanced Spectroscopic Techniques for In-Situ Monitoring of Deuterated Boronic Acid Reactions

Understanding the kinetics and mechanism of reactions involving deuterated compounds like this compound is critical for process optimization. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are invaluable tools in this endeavor.

Promising techniques include:

Raman Spectroscopy: In-situ Raman spectroscopy has been successfully used to monitor the progress of microwave-promoted Suzuki reactions. acs.org This technique can track the disappearance of reactants and the formation of products in real-time, providing insights into reaction rates and completion times. acs.org It has revealed that in aqueous media, the desired coupling reaction is often in competition with the rapid deboronation of the boronic acid. acs.org

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a highly sensitive technique ideal for monitoring chemical transformations occurring at surfaces or interfaces. rhhz.netresearchgate.net By using bifunctional platforms with both catalytic and plasmonic activity (e.g., Au-Pd nanostructures), SERS can provide detailed kinetic information about heterogeneous catalytic processes like the Suzuki-Miyaura reaction. rhhz.netaip.org This method can help elucidate the roles of different catalytic sites and the influence of factors like laser illumination on reaction rates. aip.orgdntb.gov.ua

The application of these techniques to reactions with this compound would allow for precise tracking of the deuterated moiety throughout the reaction, offering a deeper understanding of the catalytic cycle.

Spectroscopic Technique Application in Boronic Acid Reactions Information Gained
In-Situ Raman SpectroscopyReal-time monitoring of microwave-promoted Suzuki coupling. acs.orgReaction kinetics, endpoint determination, detection of side reactions (e.g., deboronation). acs.org
Surface-Enhanced Raman Spectroscopy (SERS)In-situ monitoring of heterogeneous Suzuki coupling on nanocatalysts. rhhz.netaip.orgDetailed kinetic processes, identification of reaction intermediates, mechanistic insights into surface catalysis. rhhz.netresearchgate.netaip.org

Synergistic Combination of Experimental and Computational Approaches in Isotopic Effect Studies

The primary reason for using deuterated compounds like this compound is to probe reaction mechanisms through the kinetic isotope effect (KIE). The synergy between experimental KIE measurements and computational modeling provides a powerful platform for elucidating complex reaction pathways.

Experimental KIE Studies: The KIE is determined by comparing the reaction rates of the deuterated and non-deuterated isotopologues. A significant KIE value indicates that the C-D (or C-H) bond is broken in the rate-determining step of the reaction. nih.govsnnu.edu.cn For example, an intramolecular isotopic effect (kH/kD) of 2.3 was observed in a Suzuki-Miyaura type coupling, indicating that C-H bond cleavage was involved in the rate-determining step. snnu.edu.cn

Computational Modeling: Computational chemistry, particularly density functional theory (DFT), allows for the calculation of reaction pathways and the theoretical prediction of KIEs. semanticscholar.orged.ac.uk These theoretical values can then be compared with experimental results to validate or refute proposed mechanisms. ed.ac.uk This combined approach has been instrumental in understanding the intricate mechanisms of palladium-catalyzed cross-coupling reactions, clarifying the roles of various intermediates and transition states. acs.orgsemanticscholar.orgacs.org

By using this compound in kinetic experiments and comparing the results with high-level computational models, researchers can gain unprecedented insight into the transition states and rate-limiting steps of important organic transformations. This knowledge is crucial for the rational design of more efficient and selective catalysts.

Q & A

How can computational modeling (e.g., DFT) predict the structural and electronic properties of 3-fluorophenylboronic acid-d4?

Advanced
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into bond lengths, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO gaps) of fluorophenylboronic acids. For 3-fluorophenylboronic acid, DFT predicts a planar geometry with sp² hybridization at the boron center, consistent with crystallographic data. Vibrational modes like B-O stretching (~1,350 cm⁻¹) and C-F bending (~1,100 cm⁻¹) can be validated against experimental IR/Raman spectra . These models also quantify electron-withdrawing effects of fluorine on boronic acid reactivity, aiding in predicting interactions with diols or polyols in aqueous systems .

What factors influence the stability of this compound under varying pH conditions?

Basic
Protodeboronation (B-O bond cleavage) is a key decomposition pathway influenced by pH. At neutral pH (7.4), this compound predominantly exists in its sp²-hybridized trigonal planar form, which is relatively stable. Under acidic conditions (pH < 6), protonation of the boronate group leads to rapid hydrolysis, while alkaline conditions (pH > 9) promote sp³ hybridization, increasing susceptibility to oxidation . Deuterium labeling at specific positions (e.g., aromatic protons) can alter kinetic isotope effects, potentially stabilizing the compound during isotopic tracer studies .

How do cation-π interactions drive the formation of this compound-based supramolecular assemblies?

Advanced
In micellar systems (e.g., with CTAB), ³⁹F NMR and ¹¹B NMR reveal that the quaternary ammonium headgroup of CTAB engages in cation-π interactions with the fluorinated aromatic ring of this compound. This stabilizes wormlike micelles (WLMs) via sp²-hybridized boron, confirmed by rheology and spectral shifts. Polyol addition (e.g., fructose) shifts boron to sp³ hybridization, disrupting WLMs and reducing viscosity—a mechanism critical for glucose-responsive drug delivery systems .

What analytical techniques are optimal for quantifying this compound in complex matrices?

Basic
Deuterated analogs like this compound are quantified via LC-MS/MS or GC-MS using isotopic internal standards (e.g., Tauroursodeoxycholic Acid-d4). Key parameters include:

  • Column : C18 reversed-phase (LC) or DB-5MS (GC).
  • Ionization : ESI⁻ (LC-MS) for boronate adducts ([M-H]⁻).
  • Deuterium enrichment : >95% purity, verified by isotopic peak distribution in HRMS .

How does fluorination at the meta position affect boronic acid reactivity compared to para-substituted analogs?

Advanced
Meta-fluorination reduces Lewis acidity compared to para-substituted derivatives due to weaker electron-withdrawing effects. For this compound, the Hammett σₘ value (~0.34) indicates moderate polarization of the B-OH bond, lowering pKa (~8.5 vs. ~8.9 for para-fluoro analogs). This impacts binding constants (Ka) with diols (e.g., fructose: Ka ≈ 120 M⁻¹ vs. 180 M⁻¹ for 4-fluorophenylboronic acid), critical for designing boronate affinity sensors .

What synthetic routes yield high-purity this compound with site-specific deuteration?

Basic
Deuterium incorporation typically occurs via:

Isotopic exchange : Reaction of 3-fluorophenylboronic acid with D₂O under acidic catalysis (e.g., HCl/DCl).

Directed deuteration : Pd-catalyzed H/D exchange at specific aromatic positions using deuterated solvents (e.g., DMF-d₇).
Purity (>98%) is confirmed by ¹H NMR (absence of proton signals) and isotopic ratio MS .

How do isotopic effects in this compound influence its application in kinetic studies?

Advanced
Deuterium labeling at reactive sites (e.g., ortho to boron) induces primary kinetic isotope effects (KIE ≈ 2–7) during protodeboronation or Suzuki-Miyaura coupling. For example, C-D bonds near boron slow hydrolysis rates by 3–5× compared to non-deuterated analogs, enabling precise tracking of reaction intermediates via ¹⁹F NMR .

What role does this compound play in studying boronate ester dynamics?

Advanced
In aqueous solutions, this compound forms boronate esters with 1,2- or 1,3-diols (e.g., saccharides). ¹¹B NMR quantifies equilibrium between trigonal (sp², ~30 ppm) and tetrahedral (sp³, ~10 ppm) boron species. Deuterated analogs minimize background interference in studies of esterification kinetics, particularly in crowded biological matrices .

Can crystallography resolve structural ambiguities in this compound derivatives?

Basic
Single-crystal X-ray diffraction confirms bond angles (B-C: ~1.56 Å) and dihedral angles between boron and fluorine. For example, 3-fluoro-4-methylphenylboronic acid forms hydrogen-bonded dimers in the solid state, a pattern likely conserved in deuterated analogs. Crystallographic data (CCDC entries) guide the design of boronic acid-based MOFs or sensors .

How do competing interactions (e.g., hydrogen bonding vs. hydrophobic effects) influence this compound’s solubility?

Advanced
In aqueous solutions, solubility is governed by:

  • Hydrogen bonding : B-OH groups interact with H₂O (ΔG ≈ -5 kJ/mol).
  • Hydrophobic effects : The fluorinated aromatic ring reduces solubility (~2.1 mg/mL vs. ~4.3 mg/mL for non-fluorinated analogs).
    Co-solvents (e.g., DMSO) disrupt H-bonding networks, increasing solubility 10×—critical for biological assays .

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